(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Overview
Description
“(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a bicyclic pyrrole derivative . It has a molecular formula of C14H23NO6 . This compound is used in the preparation of hepatitis C virus (HCV) protease inhibitors .
Synthesis Analysis
The synthesis of “(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” involves a stereospecific Michael addition with cyclopent-1-enecarbaldehyde and acid hydrolysis .Molecular Structure Analysis
The molecular structure of “(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is characterized by a bicyclic pyrrole core . The compound has a molecular weight of 301.34 g/mol .Physical And Chemical Properties Analysis
“(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Scalability
Hexahydrocyclopentapyrrolone derivatives, including (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate, are essential pharmacophores with diversified pharmacological activities. An efficient and scalable synthesis method for such compounds has been developed, using cost-effective and commercially viable processes. This synthesis involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step, proving to be high yielding and kilogram scalable (Bahekar et al., 2017).
Application in Nicotinic Acetylcholine Receptor Agonists
The compound is identified as a significant intermediate in the synthesis of nicotinic acetylcholine receptor agonists. An optimized large-scale synthesis method includes transformations in a one-pot process, which is critical for producing multihundred gram quantities of the compound, indicating its importance in medical research and pharmaceutical applications (Jarugu et al., 2018).
Continuous Flow Synthesis in Drug Development
A notable advancement in the synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes a one-step continuous flow synthesis, directly yielding pyrrole-3-carboxamides, including CB1 inverse agonists, from commercially available materials. This methodology highlights the compound's role in streamlining pharmaceutical production processes (Herath & Cosford, 2010).
Enantioselective Synthesis
Enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been developed. This method achieved high yields and enantiomeric excess, demonstrating the compound's utility in producing chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-9-6-4-5-8(9)7-13-10/h8-10,13H,4-7H2,1-3H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNRPZRUGJBHN-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731990 | |
Record name | tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate | |
CAS RN |
714194-68-0 | |
Record name | tert-Butyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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